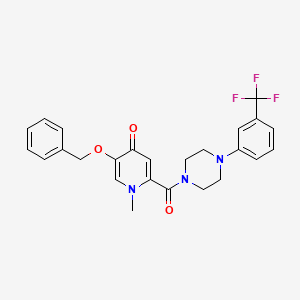
5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic organic compound known for its intricate structure and potential applications in various fields. This compound, characterized by a unique combination of functional groups and a pyridin-4(1H)-one core, is of interest due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps. The starting materials are often readily available intermediates that undergo a series of reactions, including:
Alkylation: : Introduction of the benzyloxy group via a nucleophilic substitution reaction.
Cyclization: : Formation of the pyridin-4(1H)-one core through intramolecular cyclization reactions.
Carbonylation: : Incorporation of the piperazine-1-carbonyl moiety via amide bond formation using reagents like carbonyldiimidazole.
Industrial production methods may utilize high-throughput techniques and optimized reaction conditions to ensure yield and purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: : Selective reduction of the carbonyl group to yield alcohols.
Substitution: : Nucleophilic aromatic substitution at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).
Reducing Agents: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminum hydride).
Substituting Agents: : Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidation: : Benzaldehyde derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted aromatic compounds with modified electronic properties.
科学研究应用
Chemistry: : As a synthetic intermediate for more complex molecules.
Biology: : Potential use as a biochemical probe due to its unique structure.
Medicine: : Investigation into its possible role as a pharmacological agent, given its structural similarities to known bioactive molecules.
Industry: : Usage in the development of novel materials with specific chemical properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyridin-4(1H)-one core and piperazine moiety are crucial for binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.
相似化合物的比较
Comparison
Compared to other compounds with similar structures, 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one stands out due to its trifluoromethyl group, which imparts unique electronic properties.
Similar Compounds
**5-(methoxy)-1-methyl-2-(4-phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
**5-(benzyloxy)-1-methyl-2-(4-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
**1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
Each of these compounds shares a similar core structure but differs in the substituent groups, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
1-methyl-5-phenylmethoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O3/c1-29-16-23(34-17-18-6-3-2-4-7-18)22(32)15-21(29)24(33)31-12-10-30(11-13-31)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-16H,10-13,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWOCKVQBBEHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
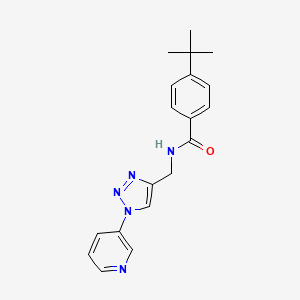
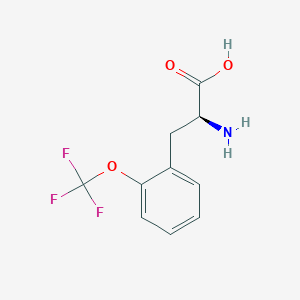
![2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B2367002.png)
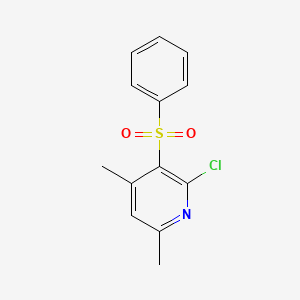
![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)
![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)
![N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2367008.png)
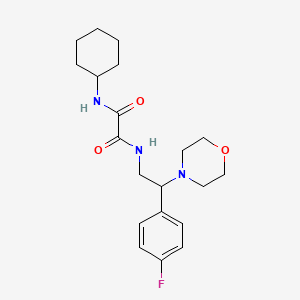
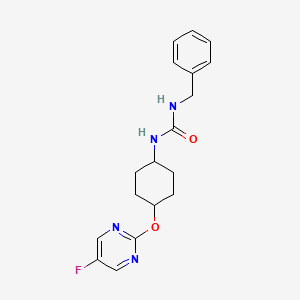
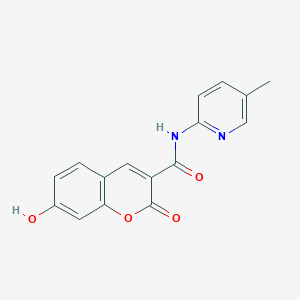

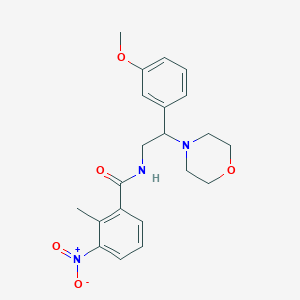
![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)

